molecular formula C11H10N2O4 B2630686 1-[(3-Methoxyphenyl)methyl]imidazolidine-2,4,5-trione CAS No. 92764-08-4

1-[(3-Methoxyphenyl)methyl]imidazolidine-2,4,5-trione

Cat. No.: B2630686
CAS No.: 92764-08-4
M. Wt: 234.211
InChI Key: DJWLYVPRBMBDOO-UHFFFAOYSA-N
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Description

1-[(3-Methoxyphenyl)methyl]imidazolidine-2,4,5-trione (CAS 92764-08-4) is an organic compound with the molecular formula C 11 H 10 N 2 O 4 and a molecular weight of 234.21 g/mol . This compound belongs to the class of imidazolidines and features a 2,4,5-trione (parabanic acid) moiety, which can be understood as a stabilized urea and is often used as an isostere for a carbamate group in experimental drug design . The core imidazolidine-2,4,5-trione structure is shared with parabanic acid, a known metabolite . This specific derivative serves as a versatile small molecule scaffold in life science and medicinal chemistry research . Compounds based on the 1,3-substituted imidazolidine-2,4,5-trione structure have been investigated as potent inhibitors of key enzymes. Notably, structurally related analogs have demonstrated significant in vitro inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . Some such inhibitors have shown activity superior to the standard drug rivastigmine, making this chemotype a promising area of study for researching treatments for neurodegenerative conditions, with one related compound reported to have an IC 50 value of 1.66 μmol/L against BChE . The lipophilicity of these compounds, a key determinant for passive transport across biological membranes like the blood-brain barrier, can be modulated by the N-substituents, which in this case is a (3-methoxyphenyl)methyl group . The product is supplied as a powder and should be stored at room temperature . This chemical is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-[(3-methoxyphenyl)methyl]imidazolidine-2,4,5-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c1-17-8-4-2-3-7(5-8)6-13-10(15)9(14)12-11(13)16/h2-5H,6H2,1H3,(H,12,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJWLYVPRBMBDOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C(=O)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(3-Methoxyphenyl)methyl]imidazolidine-2,4,5-trione typically involves the reaction of 3-methoxybenzylamine with phosgene or its derivatives to form the imidazolidine ring. The reaction conditions often include the use of solvents such as methanol and catalysts like sodium methylate. The reaction is carried out at ambient temperature for about 15 hours . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

1-[(3-Methoxyphenyl)methyl]imidazolidine-2,4,5-trione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding imidazolidine derivatives with higher oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced imidazolidine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of 1-[(3-methoxyphenyl)methyl]imidazolidine-2,4,5-trione typically involves the reaction of appropriate starting materials under controlled conditions. The structural characterization is often performed using techniques such as NMR spectroscopy and X-ray crystallography to confirm the molecular structure and purity of the compound .

Inhibition of Acetylcholinesterase and Butyrylcholinesterase

Research indicates that derivatives of imidazolidine-2,4,5-triones, including this compound, exhibit significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes play critical roles in the hydrolysis of the neurotransmitter acetylcholine. Inhibition of these enzymes can lead to increased levels of acetylcholine in synaptic clefts, which is particularly relevant in the treatment of Alzheimer's disease .

Key Findings:

  • The compound demonstrated an IC₅₀ value lower than that of standard drugs like rivastigmine.
  • Structure-activity relationship studies suggest that modifications to the phenyl ring can enhance inhibitory potency .

Anticancer Activity

Recent studies have explored the anticancer potential of imidazolidine derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting cell proliferation in various cancer cell lines. The mechanism involves disruption of microtubule dynamics and induction of apoptosis in cancer cells .

Case Study:
In a study assessing the antiproliferative effects against MCF-7 breast cancer cells, certain derivatives exhibited IC₅₀ values indicating strong activity (e.g., IC₅₀ = 52 nM) against estrogen receptor-positive cells . This suggests potential for further development as anticancer agents.

Potential Therapeutic Applications

The diverse biological activities associated with this compound position it as a candidate for several therapeutic applications:

  • Alzheimer's Disease Treatment: As a potent AChE inhibitor, it may help alleviate symptoms associated with cholinergic deficits.
  • Cancer Therapy: Its ability to induce apoptosis and inhibit tumor growth highlights its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 1-[(3-Methoxyphenyl)methyl]imidazolidine-2,4,5-trione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Imidazolidine-2,4,5-trione derivatives vary in substituents on the phenyl ring and the benzothiazole moiety. Key analogs include:

Compound ID Substituents (Position) Molecular Formula Molecular Weight log Kow Melting Point (°C)
Target Compound 3-methoxyphenylmethyl C₁₁H₁₀N₂O₄ 234.21 Not reported Not reported
3d 4-isopropylphenyl, benzothiazole C₂₁H₂₀FN₂O₃S 406.46 4.12 Not reported
3e 4-chlorophenyl, benzothiazole C₁₈H₁₂ClFN₂O₃S 398.81 3.78 Not reported
3g 2,6-diisopropylphenyl, benzothiazole C₂₄H₂₈FN₂O₃S 462.56 5.02 165–166
  • Lipophilicity (log Kow) : Higher log Kow values (e.g., 5.02 for 3g) correlate with increased membrane permeability, which is critical for central nervous system (CNS) penetration in cholinesterase inhibitors . The target compound’s 3-methoxy group may reduce lipophilicity compared to bulky isopropyl or chloro substituents.
  • Substituent Effects : Para-substituted phenyl groups (e.g., 4-isopropyl in 3d) enhance BChE inhibition (IC₅₀ = 1.66 μmol/L), while meta-substitution (as in the target compound) may alter electronic interactions with enzyme active sites .
Cholinesterase Inhibition
  • 3d : Exhibits the highest BChE inhibition (IC₅₀ = 1.66 μmol/L), surpassing standards like galanthamine (IC₅₀ = 8.16 μmol/L) .
  • 3e : Shows potent AChE inhibition (IC₅₀ = 13.8 μmol/L) but lower BChE activity .
  • SAR Trends :
    • Electron-Withdrawing Groups : Chloro substituents (3e) enhance AChE inhibition via electronic effects.
    • Branched Alkyl Groups : Isopropyl groups (3d, 3g) improve BChE affinity due to hydrophobic interactions .
    • Meta vs. Para Substitution : Para-substituted analogs generally outperform meta-substituted ones in cholinesterase inhibition, suggesting the target compound’s 3-methoxy group may reduce efficacy .
Thermal and Chemical Stability
  • Derivatives like 3g exhibit high thermal stability (melting point >160°C), a trait linked to the rigid imidazolidine-2,4,5-trione core . The target compound’s stability remains unstudied but is expected to align with this trend.

Biological Activity

1-[(3-Methoxyphenyl)methyl]imidazolidine-2,4,5-trione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₀N₂O₄
  • Molecular Weight : 234.21 g/mol
  • CAS Number : 92764-08-4

The compound features an imidazolidine ring with a trione functional group and a 3-methoxyphenyl group. The presence of carbonyl groups in its structure contributes to its reactivity and biological activity.

Biological Activities

  • Antimicrobial Properties
    • Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. The exact mechanisms involve disrupting bacterial cell walls and inhibiting metabolic pathways essential for bacterial survival.
  • Anticancer Effects
    • The compound has shown promise in inhibiting cancer cell proliferation in vitro. Studies suggest that it may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and death.
  • Neuroprotective Activity
    • It acts as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to neurodegenerative diseases such as Alzheimer's disease. The inhibition of these enzymes leads to increased levels of acetylcholine, which may alleviate cognitive decline associated with these conditions .
  • Anti-inflammatory Properties
    • Preliminary studies indicate that the compound may possess anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines and mediators.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound binds to active sites on AChE and BChE, preventing the hydrolysis of acetylcholine and thereby enhancing cholinergic signaling.
  • Cellular Pathway Modulation : It may influence various signaling pathways involved in cell survival and apoptosis, particularly in cancer cells.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against various bacterial strains
AnticancerInduces apoptosis in cancer cells
NeuroprotectiveInhibits AChE and BChE, enhancing acetylcholine levels
Anti-inflammatoryReduces levels of pro-inflammatory cytokines

Case Studies

  • Anticancer Study :
    • A study evaluated the cytotoxic effects of the compound on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting potent anticancer activity compared to standard chemotherapeutics.
  • Neuroprotection Study :
    • In vitro assays demonstrated that the compound significantly inhibited AChE activity with an IC50 value lower than that of established inhibitors like rivastigmine. This suggests its potential utility in treating Alzheimer's disease .

Q & A

Q. What are the recommended methods for synthesizing 1-[(3-Methoxyphenyl)methyl]imidazolidine-2,4,5-trione?

Synthesis typically involves multi-step organic reactions. A general protocol includes:

  • Step 1 : Condensation of 3-methoxybenzylamine with a trione precursor (e.g., imidazolidine-2,4,5-trione derivatives) in anhydrous tetrahydrofuran (THF) under inert conditions. Molecular sieves may be used to absorb by-products .
  • Step 2 : Reduction of intermediates using sodium borohydride (NaBH₄) in ethanol, followed by recrystallization from methanol/water mixtures to isolate the pure compound .
  • Characterization : Confirm structure via 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and IR spectroscopy. High-resolution mass spectrometry (HRMS) validates molecular weight .

Q. How should the compound be characterized to confirm its structural integrity?

  • Spectroscopic Analysis :
    • NMR : Compare chemical shifts of aromatic protons (δ ~6.8–7.4 ppm for the 3-methoxyphenyl group) and carbonyl signals (δ ~170–180 ppm) with reference data .
    • IR : Confirm C=O stretches (~1750–1850 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .
  • Chromatography : Use HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What are the stability considerations for storing the compound under laboratory conditions?

The compound is stable as a powder at room temperature (RT) but should be stored in airtight containers with desiccants to prevent hydrolysis of the trione moiety. Avoid prolonged exposure to light or humidity .

Q. What analytical techniques are critical for assessing purity during synthesis?

  • HPLC-MS : Detects impurities at trace levels (e.g., unreacted intermediates or degradation products) .
  • Melting Point Analysis : Sharp melting points (±2°C) indicate high crystallinity and purity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound's bioactivity?

  • Modification Strategy : Introduce substituents at the 3-methoxyphenyl or imidazolidine positions to alter electronic or steric properties. For example, halogenation or alkyl chain extension .
  • Assays : Test derivatives against acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) to evaluate enzyme inhibition. Use in vitro models (e.g., microbial or cell-based assays) for antimicrobial activity .

Q. What experimental strategies address low synthetic yields or by-product formation?

  • Optimization : Apply factorial design to test variables (e.g., solvent polarity, temperature, catalyst loading). For instance, InCl₃ catalysis improves reaction efficiency in similar trione syntheses .
  • By-Product Mitigation : Use scavengers (e.g., molecular sieves) during condensation steps to absorb water or acidic by-products .

Q. How do structural modifications influence the compound's enzyme inhibition properties?

  • Lipophilicity Adjustments : Adding hydrophobic groups (e.g., fluorobenzo-thiazole) enhances blood-brain barrier penetration, increasing AChE/BChE inhibition potency. LogP values >2.0 correlate with improved activity .
  • Steric Effects : Bulky substituents at the imidazolidine nitrogen reduce steric hindrance, improving binding to enzyme active sites .

Q. What factorial design approaches optimize reaction conditions for synthesis?

  • Variables : Test temperature (25–80°C), solvent (THF vs. DMF), and catalyst ratio (0.1–1.0 equiv).
  • Response Surface Methodology (RSM) : Maximizes yield by identifying interactions between variables. For example, higher temperatures may reduce reaction time but increase degradation .

Q. How to resolve contradictions in bioactivity data across different studies?

  • Standardization : Ensure consistent assay conditions (e.g., cell lines, incubation times). Cross-validate results using orthogonal methods (e.g., fluorescence-based vs. colorimetric enzyme assays) .
  • Impurity Profiling : Use LC-MS to rule out confounding effects from synthetic by-products or degradation .

Q. What in vitro models evaluate the compound's antimicrobial potential?

  • Anti-Biofilm Assays : Quantify inhibition of Pseudomonas aeruginosa or Staphylococcus aureus biofilms using crystal violet staining .
  • Quorum Sensing Inhibition : Measure reduction in virulence factors (e.g., pyocyanin) in Chromobacterium violaceum .

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